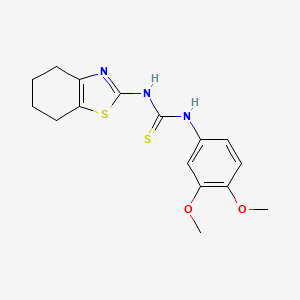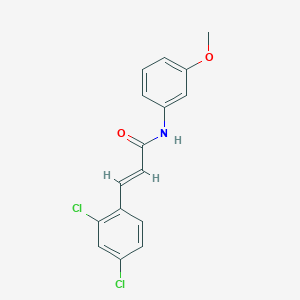
2-nitrophenyl 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitrophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been used in various applications, including biochemical and physiological studies.
科学研究应用
2-nitrophenyl 4-fluorobenzoate has been used in scientific research for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is useful in studying the mechanisms of these enzymes and their role in various physiological processes. Additionally, this compound has been used in the synthesis of other compounds such as pyridine-2,6-dicarboxylic acid, which has potential applications in drug discovery.
作用机制
The mechanism of action of 2-nitrophenyl 4-fluorobenzoate involves binding to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from carrying out their normal functions, resulting in inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific compound and enzyme involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme being inhibited. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can result in muscle spasms, convulsions, and other neurological effects. Inhibition of butyrylcholinesterase can lead to the accumulation of butyrylcholine, which has been linked to various physiological processes such as inflammation and pain.
实验室实验的优点和局限性
One advantage of using 2-nitrophenyl 4-fluorobenzoate in lab experiments is its ability to selectively inhibit specific enzymes. This selectivity allows researchers to study the specific roles of these enzymes in various physiological processes. Additionally, the synthesis method for this compound is relatively simple and yields a high-quality product.
One limitation of using this compound in lab experiments is its potential toxicity. This compound can be toxic to living organisms at high concentrations, and caution should be taken when handling it. Additionally, the selectivity of this compound may not be sufficient for certain research applications, and alternative compounds may be necessary.
未来方向
There are several potential future directions for research involving 2-nitrophenyl 4-fluorobenzoate. One direction is the development of new compounds based on this compound's structure that have improved selectivity and reduced toxicity. Additionally, this compound could be used in the development of new drugs for various diseases and conditions. Further research is also needed to fully understand the mechanisms of action and physiological effects of this compound and related compounds.
Conclusion
In conclusion, this compound is a unique chemical compound that has been used in various scientific research applications. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying the mechanisms of these enzymes and their roles in various physiological processes. While there are limitations to its use, the potential future directions for research involving this compound are promising.
合成方法
2-nitrophenyl 4-fluorobenzoate is synthesized through a reaction between 2-nitrophenol and 4-fluorobenzoic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The synthesis method is relatively simple and yields a high-quality product that is suitable for various scientific applications.
属性
IUPAC Name |
(2-nitrophenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGLURCPUPYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)
![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

